N'-(3-Methoxybenzylidene)benzenesulfonohydrazide
Description
N’-(3-Methoxybenzylidene)benzenesulfonohydrazide is a chemical compound with the molecular formula C14H14N2O3S and a molecular weight of 290.34 g/mol.
Properties
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-13-7-5-6-12(10-13)11-15-16-20(17,18)14-8-3-2-4-9-14/h2-11,16H,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZUZWIERJZKSQ-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N’-(3-Methoxybenzylidene)benzenesulfonohydrazide can be synthesized using a condensation method. This involves the reaction of methoxybenzaldehyde derivatives with benzenesulfonylhydrazine in an alcoholic medium . The reaction typically yields crystallized products, which are then characterized using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis
Chemical Reactions Analysis
N’-(3-Methoxybenzylidene)benzenesulfonohydrazide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Organic Synthesis
N'-(3-Methoxybenzylidene)benzenesulfonohydrazide serves as a versatile reagent in organic synthesis. It can act as an intermediate for producing other hydrazone derivatives, which are valuable in the development of pharmaceuticals and agrochemicals. Its ability to form stable complexes with various metal ions enhances its utility in coordination chemistry.
| Application | Description |
|---|---|
| Organic Synthesis | Used as an intermediate for synthesizing hydrazone derivatives. |
| Coordination Chemistry | Forms stable complexes with transition metals, useful for catalysis. |
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and cancer cell lines.
- Antimicrobial Activity : The compound has been tested against several pathogens, demonstrating significant inhibitory effects.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress.
| Biological Activity | Target | Effect |
|---|---|---|
| Antimicrobial | Bacterial strains | Significant inhibition |
| Anticancer | Cancer cell lines | Induces apoptosis |
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its therapeutic potential. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development.
- Drug Development : Investigated for potential use in treating infections and cancer.
- Mechanism of Action : The compound may exert its effects by modulating enzyme activity or interacting with cellular pathways.
Case Studies
- Antimicrobial Testing : A study evaluated the efficacy of this compound against multi-drug resistant bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an alternative therapeutic agent.
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines showed that the compound induced cell death at micromolar concentrations. Flow cytometry analysis revealed an increase in early apoptotic cells, supporting its role as a potential anticancer agent.
Mechanism of Action
The mechanism of action of N’-(3-Methoxybenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N’-(3-Methoxybenzylidene)benzenesulfonohydrazide can be compared with other similar compounds, such as:
- N’-(4-Methoxybenzylidene)benzenesulfonohydrazide
- N’-(4-(Benzyloxy)-3-methoxybenzylidene)benzenesulfonohydrazide
- N’-(2-Methoxybenzylidene)benzenesulfonohydrazide
These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring. The uniqueness of N’-(3-Methoxybenzylidene)benzenesulfonohydrazide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Biological Activity
N'-(3-Methoxybenzylidene)benzenesulfonohydrazide is a Schiff base compound that has garnered attention in recent years for its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties based on various studies.
Chemical Structure and Properties
This compound has the molecular formula and features a typical Schiff base structure characterized by the imine functional group (). This structural motif is crucial for its biological activity, particularly in terms of antimicrobial efficacy and interaction with biological macromolecules.
The antimicrobial activity of Schiff bases, including this compound, is primarily attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The presence of the imine group enhances their affinity for bacterial enzymes, leading to inhibition of growth and biofilm formation.
Case Studies
-
Antibacterial Efficacy :
- A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
- Biofilm Inhibition :
Anticancer Activity
Research has indicated that this compound possesses anticancer properties, particularly against breast cancer cell lines such as MCF-7. The compound demonstrated an IC50 value of less than 0.1 mM, suggesting potent antiproliferative effects .
The anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells, possibly involving the modulation of various signaling pathways related to cell survival and death.
Toxicity and Safety Profile
While the compound shows promising biological activities, understanding its toxicity is crucial for potential therapeutic applications. Preliminary studies suggest that this compound exhibits low cytotoxicity towards normal human cells at therapeutic concentrations, making it a candidate for further development .
Summary of Biological Activities
| Activity | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.62 µg/mL |
| Escherichia coli | 31.25 µg/mL | |
| Pseudomonas aeruginosa | 62.5 µg/mL | |
| Biofilm Inhibition | Staphylococcus epidermidis | Moderate MBIC |
| Anticancer | MCF-7 (breast cancer) | IC50 < 0.1 mM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
